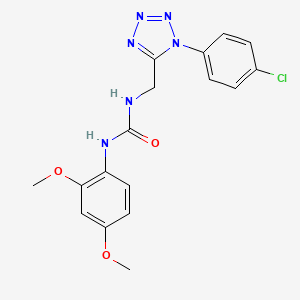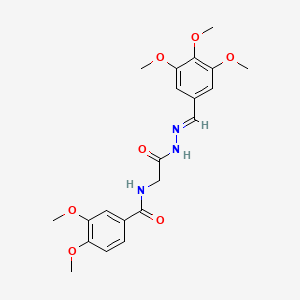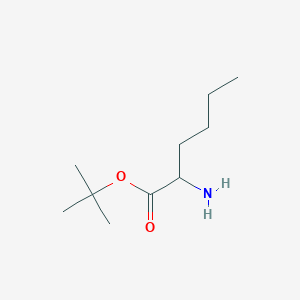
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a useful research compound. Its molecular formula is C25H32FN3O4S and its molecular weight is 489.61. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism Studies
The compound's structure, featuring a sulfonyl piperidine moiety, is relevant in studies focused on kinetics and reaction mechanisms. For example, research by Jarczewski et al. (1986) delves into the kinetics and isotope effects of reactions involving similar sulfonyl and piperidine structures, which are crucial for understanding reaction pathways and designing more efficient synthetic routes in medicinal chemistry and organic synthesis (Jarczewski, Schroeder, & Dworniczak, 1986).
Synthesis of Selective Ligands
Compounds with a piperidine and sulfonyl framework are instrumental in synthesizing selective ligands for various receptors. Wang et al. (2001) synthesized a series of piperidinylthioether and sulfone derivatives aiming to find new selective ligands for the 5-HT2A receptor, a critical target in neurological and psychiatric disorders. This research underscores the compound's potential application in developing therapeutic agents (Wang, Wen, Huang, Bi, & Tan, 2001).
Development of α1-Adrenoceptor Antagonists
The structural features of N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide are analogous to those in arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, which have been synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. Such compounds, as researched by Rak et al. (2016), exhibit high-to-moderate affinity for α1-adrenoceptors, making them promising candidates for treating conditions like hypertension and benign prostatic hyperplasia (Rak et al., 2016).
Antioxidant and Anticholinesterase Activity
The compound's structural framework, particularly the piperidine ring, is significant in synthesizing molecules with potential antioxidant and anticholinesterase activity, as demonstrated by Karaman et al. (2016). Such activities are crucial in developing treatments for neurodegenerative diseases like Alzheimer's, highlighting the compound's applicability in discovering novel therapeutic agents (Karaman et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O4S/c1-18-6-7-19(2)23(17-18)34(32,33)29-16-4-3-5-22(29)13-15-28-25(31)24(30)27-14-12-20-8-10-21(26)11-9-20/h6-11,17,22H,3-5,12-16H2,1-2H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUFBGBRWZEKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)

![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole](/img/structure/B2585422.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)
![Tert-butyl 3-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2585424.png)

![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)
![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)




![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)
